Suppliers of 2-Fluoro-3-methyl-5-(trifluoromethyl)aniline for research
Suppliers of 2-Fluoro-3-methyl-5-(trifluoromethyl)aniline for research
Technical Whitepaper: Sourcing and Application of 2-Fluoro-3-(trifluoromethyl)aniline
Executive Summary
This technical guide addresses the sourcing, validation, and application of 2-Fluoro-3-(trifluoromethyl)aniline (CAS: 123973-25-1).[1][2] This fluorinated aniline derivative is a critical "magic methyl" bioisostere intermediate, widely utilized in the synthesis of kinase inhibitors (specifically p38 MAP kinase and VEGFR pathways) and agrochemical actives.[1]
CRITICAL NOMENCLATURE ALERT: The user request specified the name "2-Fluoro-3-methyl-5-(trifluoromethyl)aniline" but provided CAS 123973-25-1 .
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CAS 123973-25-1 corresponds strictly to 2-Fluoro-3-(trifluoromethyl)aniline (lacking the methyl group at position 3, or shifting the CF3).[1][2]
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The molecule 2-Fluoro-3-methyl-5-(trifluoromethyl)aniline is a non-standard, likely custom-synthesis target.[1]
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Directive: This guide focuses on the commercially available CAS 123973-25-1 while providing a specific workflow for sourcing the custom methyl-variant in Section 3 .
Part 1: Chemical Profile & Critical Quality Attributes (CQAs)
Understanding the electronic and steric profile of this intermediate is prerequisite to successful sourcing. The ortho-fluorine provides metabolic stability, while the meta-trifluoromethyl group increases lipophilicity (
| Property | Specification | Relevance to Research |
| CAS Number | 123973-25-1 | Unique Identifier for procurement. |
| IUPAC Name | 2-Fluoro-3-(trifluoromethyl)aniline | Standard nomenclature. |
| Molecular Formula | C | MW: 179.12 g/mol . |
| Appearance | Clear yellow liquid / Low-melting solid | Darkening indicates oxidation (store under N |
| Boiling Point | ~189°C | High boiling point requires vacuum distillation for purification. |
| Density | 1.39 g/mL | Denser than water; distinct phase separation in workups. |
| pKa (Conjugate Acid) | ~2.0 - 2.5 | Weakly basic due to electron-withdrawing -CF |
Part 2: Synthesis Routes & Impurity Profiling
To validate a supplier, you must understand how they made the compound.[1] The presence of specific impurities reveals the synthesis route and the vendor's quality standards.
Primary Industrial Route: Nitro Reduction
Most vendors synthesize this via the reduction of 2-Fluoro-3-(trifluoromethyl)nitrobenzene .
Figure 1: Standard industrial synthesis route via nitro-reduction. Note the potential for hydrodefluorination (Impurity A) if hydrogenation conditions are too vigorous.
Key Impurity Watchlist:
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Regioisomers: 2-Fluoro-5-(trifluoromethyl)aniline (CAS 535-52-4).[3] This is the most common contaminant due to non-selective nitration of the precursor. Action: Require ¹⁹F-NMR to distinguish isomers.
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Aniline Dimers: Azo compounds formed during incomplete reduction. Visually indicated by a deep orange/red color.
Part 3: Sourcing Strategy & Vendor Landscape
Since the user's request contained a potential nomenclature conflict, the sourcing strategy is split into two tiers: Catalog Procurement (for CAS 123973-25-1) and Custom Synthesis (for the 3-methyl variant).
Tier 1: Validated Catalog Suppliers (CAS 123973-25-1)
Use these vendors for the standard 2-Fluoro-3-(trifluoromethyl)aniline.[1]
| Vendor Type | Recommended Suppliers | Lead Time | Purity Guarantee | Notes |
| Global Distributors | Thermo Fisher (Avocado), Sigma-Aldrich | 1-3 Days | >97% | High cost, high reliability.[1] Best for mg to gram scale. |
| Specialty Fluorine | Fluorochem (UK), Apollo Scientific | 3-7 Days | >98% | Excellent for fluorinated building blocks.[1] |
| Bulk/Process | Combi-Blocks, Enamine | 1-2 Weeks | >95% | Best for multi-gram to kg scale.[1] Often the actual manufacturer. |
Tier 2: Custom Synthesis Workflow (For 2-Fluoro-3-methyl-5-CF3-aniline)
If your research explicitly requires the 3-methyl variant (a tetra-substituted benzene), it is likely not in stock.[1]
Sourcing Protocol:
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Query: Contact WuXi AppTec or Pharmablock.
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Route Proposal: Request a quote based on the electrophilic halogenation of 2-amino-4-(trifluoromethyl)toluene.
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Specification: Mandate structural confirmation via 2D-NMR (NOESY) to confirm the methyl group placement relative to the fluorine.
Part 4: Quality Control & Validation Protocols
Do not rely solely on the Certificate of Analysis (CoA). Fluorinated anilines are prone to oxidation and isomerization.
Protocol A: ¹⁹F-NMR Validation (The Gold Standard)
Proton NMR is often insufficient due to overlapping aromatic signals. Fluorine NMR provides a clean fingerprint.
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Solvent: DMSO-d₆ or CDCl₃.
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Internal Standard:
-Trifluorotoluene ( -63.72 ppm).[1] -
Expected Shift (CAS 123973-25-1):
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-CF₃: Singlet/Doublet around -61 to -63 ppm.
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-F: Multiplet around -110 to -130 ppm.
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Note: If you see a second set of fluorine peaks (e.g., at 5-10% intensity), you have a regioisomer contaminant.[1]
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Protocol B: HPLC Purity Check
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]
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Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient (5% -> 95%).
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Detection: UV at 254 nm.
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Acceptance Criteria: Single peak >98% area.
Figure 2: Mandatory QC workflow for fluorinated intermediates.
Part 5: Medicinal Chemistry Applications
This scaffold is highly valued for its ability to modulate the electronic properties of the aniline nitrogen without introducing steric bulk at the para position.
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Kinase Inhibition (p38 MAP / VEGFR): The electron-withdrawing nature of the CF
and F groups lowers the pKa of the aniline nitrogen. When this aniline is coupled to form a urea or amide , the resulting hydrogen bond donor (N-H) is more acidic, forming stronger H-bonds with the kinase hinge region (e.g., Asp-Phe-Gly motif).[1] -
Bioisosterism: The 2-Fluoro group mimics the carbonyl oxygen in terms of electrostatic potential, often used to lock conformation via intramolecular H-bonding with the NH group.
Part 6: Safety & Handling
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Hazards: Toxic by inhalation and skin contact.[4][5][6] Causes serious eye irritation.[5][6][7]
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Storage: Hygroscopic and light-sensitive. Store at 2-8°C under Argon/Nitrogen.
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Disposal: Fluorinated organics cannot be incinerated in standard boilers due to HF formation; requires specialized halogenated waste streams.
References
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National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 136349, 2-Fluoro-5-(trifluoromethyl)aniline. Retrieved from [Link] Note: Used for physical property verification and structural comparison of isomers.
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Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Cited for the mechanistic explanation of fluorine's role in kinase inhibitor binding affinity.[1]
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. 2-Fluoro-3-(trifluoromethyl)aniline | 123973-25-1 [chemicalbook.com]
- 3. 2-Fluoro-5-(trifluoromethyl)aniline | C7H5F4N | CID 136349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. tuodaindus.com [tuodaindus.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. lobachemie.com [lobachemie.com]
